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molecular formula C12H10ClN5 B2932144 N-[(3-chlorophenyl)methyl]-7H-purin-6-amine CAS No. 67023-53-4

N-[(3-chlorophenyl)methyl]-7H-purin-6-amine

Cat. No. B2932144
M. Wt: 259.7
InChI Key: FXGQGYBMZKLBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552013B2

Procedure details

3 mmol of 6-chloropurine were dissolved in 15 ml of butanol. Subsequently, 4 mmol of 3-chlorobenzylamine and 5 mmol triethylamine were added and the mixture was heated at 90° C. for 4 hours. After cooling, the precipitated product was filtered off, washed with cold water and n-butanol and crystallised from ethanol or dimethylformamide. M.p.=252° C., TLC(CHCl3:MeOH:conc. NH4OH (8:2:0.2, v/v/v)): single spot; HPLC: purity>98%. Yield 95%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[NH:4][CH:5]=[N:6]2.[Cl:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH2:15][NH2:16].C(N(CC)CC)C>C(O)CCC>[Cl:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH2:15][NH:16][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[NH:4][CH:5]=[N:6]2

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
ClC1=C2NC=NC2=NC=N1
Name
Quantity
15 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
4 mmol
Type
reactant
Smiles
ClC=1C=C(CN)C=CC1
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered off
WASH
Type
WASH
Details
washed with cold water and n-butanol
CUSTOM
Type
CUSTOM
Details
crystallised from ethanol or dimethylformamide

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(CNC2=C3NC=NC3=NC=N2)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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